molecular formula C11H26IN B083370 Ethyltripropylammonium Iodide CAS No. 15066-80-5

Ethyltripropylammonium Iodide

Cat. No.: B083370
CAS No.: 15066-80-5
M. Wt: 299.24 g/mol
InChI Key: ZLHWTGZMAWUUMD-UHFFFAOYSA-M
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Description

Ethyltripropylammonium Iodide is a quaternary ammonium salt with the molecular formula C11H26IN. It is a chemical compound that consists of an ethyl group, three propyl groups, and an iodide ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyltripropylammonium Iodide can be synthesized through a quaternization reaction. This involves the reaction of tripropylamine with ethyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the reagents used. For example, a substitution reaction with hydroxide ions would yield tripropylamine and ethyl alcohol.

Scientific Research Applications

Ethyltripropylammonium Iodide has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is used in studies involving cell membrane permeability and ion transport.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyltripropylammonium Iodide involves its interaction with cell membranes. As a quaternary ammonium compound, it can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity.

Comparison with Similar Compounds

    Tetrapropylammonium Iodide: Similar in structure but with four propyl groups instead of three propyl groups and one ethyl group.

    Ethyltrimethylammonium Iodide: Contains three methyl groups and one ethyl group.

    Tripropylmethylammonium Iodide: Contains three propyl groups and one methyl group.

Uniqueness: Ethyltripropylammonium Iodide is unique due to its specific combination of ethyl and propyl groups, which confer distinct physicochemical properties. This combination allows for specific interactions with biological membranes and makes it a versatile compound in various applications.

Properties

IUPAC Name

ethyl(tripropyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N.HI/c1-5-9-12(8-4,10-6-2)11-7-3;/h5-11H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHWTGZMAWUUMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CC)(CCC)CCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634538
Record name N-Ethyl-N,N-dipropylpropan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15066-80-5
Record name N-Ethyl-N,N-dipropylpropan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyltripropylammonium Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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